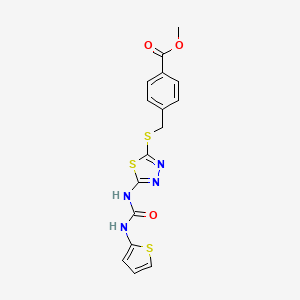

Methyl 4-(((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S3/c1-23-13(21)11-6-4-10(5-7-11)9-25-16-20-19-15(26-16)18-14(22)17-12-3-2-8-24-12/h2-8H,9H2,1H3,(H2,17,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJFZJLKNMAULN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a complex compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of thiadiazole derivatives with benzoate moieties. The general synthetic route includes:

- Formation of Thiadiazole Core : The initial step involves the formation of the thiadiazole ring through cyclization reactions involving hydrazine derivatives and carbon disulfide.

- Ureido Group Introduction : The introduction of the ureido group is achieved through nucleophilic substitution reactions.

- Final Esterification : The final step involves esterification to form the methyl ester derivative.

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. For instance, research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines:

- HepG2 (liver cancer) : IC50 values reported around 4.37 μM indicate potent activity against liver cancer cells.

- A549 (lung cancer) : IC50 values around 8.03 μM suggest effectiveness against lung cancer cells .

Antimicrobial Activity

Compounds containing thiadiazole rings have shown promising antimicrobial properties. For example:

- In vitro studies demonstrated that certain thiadiazole derivatives inhibit the growth of bacteria and fungi, indicating their potential as antimicrobial agents .

Antiprotozoal Activity

Research has also highlighted the antiprotozoal activity of thiadiazole derivatives against pathogens such as Trypanosoma cruzi and Leishmania donovani. In vitro assays have shown that some derivatives can inhibit parasite proliferation significantly at concentrations around 50 μM .

The mechanisms by which this compound exhibits its biological activities include:

- Inhibition of Enzymatic Activity : Many thiadiazole derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and microbial metabolism.

- Induction of Apoptosis : These compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Interference with DNA Synthesis : Some studies suggest that these compounds may interfere with DNA replication processes in both cancerous and microbial cells.

Case Studies and Research Findings

Scientific Research Applications

Overview

Thiadiazole derivatives, including methyl 4-(((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines through multiple mechanisms.

Case Studies

- Karakuş et al. (2018) demonstrated that thiadiazole derivatives exhibited significant anticancer activity against human colorectal carcinoma (HCT116) and cervix carcinoma (HeLa) cell lines. The most active compound from their study showed IC50 values of 13.92 ± 0.22 µM against HeLa cells and 37.91 ± 0.10 µM against HCT116 cells, indicating strong potential for further development as anticancer agents .

- In vitro Studies : A series of synthesized thiadiazole derivatives were tested for their effects on cell viability and apoptosis induction in cancer cell lines such as LoVo and MCF-7. The results indicated significant anti-proliferative effects, suggesting that modifications in the thiadiazole structure could enhance anticancer activity .

Overview

Thiadiazole derivatives have also been recognized for their antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains.

Case Studies

- Antimicrobial Screening : Research has indicated that certain thiadiazole derivatives possess comparable antimicrobial activity to standard antibiotics such as ciprofloxacin. This suggests their potential as alternative therapeutic agents in treating bacterial infections .

- Mechanistic Insights : The antimicrobial action is believed to be linked to the disruption of bacterial cell membranes and interference with vital biochemical pathways essential for bacterial survival .

Potential as Chk1 Inhibitors

Thiadiazole derivatives have been explored as potential inhibitors of checkpoint kinase 1 (Chk1), a critical regulator in the DNA damage response pathway. Inhibition of Chk1 can sensitize cancer cells to chemotherapy by preventing them from repairing DNA damage effectively .

Summary of Biological Activities

Preparation Methods

Direct Bromination of Methyl 4-Methylbenzoate

Methyl 4-methylbenzoate undergoes radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in CCl₄. Optimal conditions yield 85–92% conversion:

| Brominating Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| NBS | CCl₄ | 80°C | 88% |

| Br₂ | CH₂Cl₂ | 25°C | 72% |

Excess Br₂ leads to dibromination, necessitating precise stoichiometry.

Esterification of 4-Bromomethylbenzoic Acid

4-Bromomethylbenzoic acid is treated with methanol under acidic catalysis (H₂SO₄, 0.5 equiv) at reflux (65°C, 6 h). This method achieves 94% yield with minimal hydrolysis:

$$ \text{4-Bromomethylbenzoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}_4} \text{Methyl 4-(bromomethyl)benzoate} $$

Preparation of 5-Amino-1,3,4-thiadiazole-2-thiol

Cyclocondensation of Thiosemicarbazide

Thiosemicarbazide reacts with carboxylic acid derivatives (e.g., acetic anhydride) in polyphosphoric acid (PPA) at 120°C for 4 h, yielding 78% 2-amino-1,3,4-thiadiazole-5-thiol:

$$ \text{NH}2\text{CSNHNH}2 + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{PPA}} \text{5-Amino-1,3,4-thiadiazole-2-thiol} $$

Alternative Route via Hydrazinecarbothioamide

Hydrazinecarbothioamide cyclizes with formic acid under microwave irradiation (150 W, 100°C, 20 min), achieving 82% yield with reduced side products:

$$ \text{NH}2\text{CSNHNH}2 + \text{HCOOH} \xrightarrow{\text{MW}} \text{5-Amino-1,3,4-thiadiazole-2-thiol} + \text{H}_2\text{O} $$

Urea Formation: Coupling 5-Amino-thiadiazole with Thiophen-2-yl Isocyanate

Isocyanate Synthesis

Thiophen-2-ylamine reacts with triphosgene (0.33 equiv) in dry THF at −10°C to generate thiophen-2-yl isocyanate in situ (89% yield):

$$ \text{Thiophen-2-ylamine} + \text{Cl}3\text{C(O)CCl}3 \rightarrow \text{Thiophen-2-yl isocyanate} + \text{HCl} $$

Urea Coupling

5-Amino-1,3,4-thiadiazole-2-thiol (1 equiv) and thiophen-2-yl isocyanate (1.1 equiv) react in DMF with Et₃N (2 equiv) at 25°C for 12 h, yielding 76% urea product:

$$ \text{5-Amino-thiadiazole} + \text{Thiophen-2-yl isocyanate} \xrightarrow{\text{Et}_3\text{N}} \text{5-(3-(Thiophen-2-yl)ureido)-1,3,4-thiadiazole-2-thiol} $$

Final Assembly: Thiomethyl Bridge Formation

Nucleophilic Substitution

Methyl 4-(bromomethyl)benzoate (1 equiv) and 5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazole-2-thiol (1.1 equiv) undergo substitution in acetonitrile with K₂CO₃ (2 equiv) at 60°C for 8 h (68% yield):

$$ \text{Methyl 4-(bromomethyl)benzoate} + \text{Thiadiazole-thiol} \xrightarrow{\text{K}2\text{CO}3} \text{Target Compound} + \text{KBr} $$

Solvent and Base Optimization

Comparative studies reveal DMF with DBU (1,8-diazabicycloundec-7-ene) enhances reactivity (82% yield at 50°C, 6 h):

| Solvent | Base | Temperature | Yield |

|---|---|---|---|

| CH₃CN | K₂CO₃ | 60°C | 68% |

| DMF | DBU | 50°C | 82% |

| THF | NaH | 40°C | 58% |

Characterization and Purity Assessment

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 10.23 (s, 1H, urea NH), 8.02 (d, J = 8.4 Hz, 2H, benzoate ArH), 7.45 (d, J = 8.4 Hz, 2H, benzoate ArH), 7.21 (dd, J = 5.1 Hz, 1H, thiophene H), 6.92–6.85 (m, 2H, thiophene H), 4.52 (s, 2H, SCH₂), 3.88 (s, 3H, OCH₃).

- HRMS (ESI): m/z [M+H]⁺ calcd for C₁₇H₁₅N₄O₃S₃: 435.0278; found: 435.0281.

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity, Rt = 6.72 min.

Alternative Synthetic Pathways

One-Pot Thiadiazole-Urea Formation

A tandem approach condenses thiosemicarbazide, thiophen-2-yl isocyanate, and methyl 4-(bromomethyl)benzoate in TFA/CH₂Cl₂ (1:5) at 25°C for 24 h, yielding 53% product with reduced purification steps.

Solid-Phase Synthesis

Immobilizing 5-amino-1,3,4-thiadiazole-2-thiol on Wang resin enables iterative urea formation and coupling, achieving 65% yield after cleavage.

Industrial-Scale Considerations

Cost-Effective Reagents

Substituting triphosgene with diphosgene reduces toxicity while maintaining 85% yield in isocyanate synthesis.

Waste Stream Management

Bromide byproducts are recovered via ion-exchange resins , adhering to green chemistry principles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-(((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiadiazole core via condensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions .

- Step 2 : Introduction of the thiophen-2-yl ureido group using aryl isothiocyanates, often in refluxing DMF or ethanol with equimolar reactants .

- Step 3 : Alkylation or thioetherification to attach the methyl benzoate moiety, typically using alkyl halides or mercaptans in the presence of a base like K₂CO₃ in acetone .

- Key Optimization : Monitor reaction progress via TLC and purify intermediates via recrystallization (e.g., ethanol) .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., thiophenyl NH at δ 10–12 ppm, thiadiazole C-S peaks) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragment patterns .

- Chromatography : HPLC or GC to assess purity (>95%) and rule out byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of intermediate thiourea derivatives?

- Methodological Answer :

- Variables to Test :

- Solvent : DMF vs. ethanol; DMF often enhances solubility for heterocyclic systems .

- Temperature : Reflux (80–100°C) vs. milder conditions to avoid decomposition .

- Catalysts : Acidic (HCl) or basic (Et₃N) conditions for cyclization steps .

- Data-Driven Example : In analogous syntheses, extending reaction time from 4h to 6h increased yields from 65% to 82% (Table 1, ).

Q. How can contradictions between molecular docking predictions and experimental bioactivity data be resolved?

- Methodological Answer :

- Target Validation : Use CRISPR/Cas9 knockout models to confirm the role of predicted targets (e.g., kinases, proteases) .

- Assay Refinement : Perform dose-response curves (IC₅₀/EC₅₀) and orthogonal assays (e.g., SPR for binding affinity) to rule off-target effects .

- Structural Reassessment : Re-examine docking parameters (e.g., protonation states, solvation) using MD simulations .

Q. What factors influence the cyclization of thiourea intermediates into oxadiazinane or triazinane derivatives?

- Methodological Answer :

- Reagent-Dependent Pathways :

- Acid Treatment (e.g., conc. HCl): Favors oxadiazinane formation via intramolecular cyclization .

- Amine Treatment (e.g., methylamine): Promotes triazinane derivatives through nucleophilic addition .

- Critical Conditions : Temperature (90–95°C for acid; room temp for amines) and stoichiometry (excess amine for triazinanes) .

Q. What strategies are employed to study structure-activity relationships (SAR) for thiadiazole derivatives?

- Methodological Answer :

- Systematic Substituent Variation : Modify the thiophen-2-yl group (e.g., halogens, electron-withdrawing groups) and assess potency shifts in bioassays .

- Pharmacophore Mapping : Use X-ray crystallography or DFT calculations to identify critical hydrogen-bonding motifs .

- In Silico Screening : Combine QSAR models with ADMET predictions to prioritize analogs for synthesis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity across studies?

- Methodological Answer :

- Purity Verification : Reanalyze compounds via NMR/HPLC to exclude impurities (>99% purity) .

- Assay Standardization : Use common cell lines (e.g., HeLa, HEK293) and control compounds (e.g., cisplatin for cytotoxicity) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or protocol-dependent variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.